molecular formula C9H13IN4O3 B14496570 5'-Amino-2',5'-dideoxy-5-iodocytidine CAS No. 64734-35-6

5'-Amino-2',5'-dideoxy-5-iodocytidine

Cat. No.: B14496570
CAS No.: 64734-35-6
M. Wt: 352.13 g/mol
InChI Key: PXJDBUCDNZAPJK-RRKCRQDMSA-N
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Description

5’-Amino-2’,5’-dideoxy-5-iodocytidine is a synthetic nucleoside analogue. It is structurally similar to naturally occurring nucleosides but has been modified to include an amino group at the 5’ position and an iodine atom at the 5 position. This compound has garnered interest due to its potential antiviral properties and its role in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5’-Amino-2’,5’-dideoxy-5-iodocytidine typically involves multiple steps, starting from a suitable nucleoside precursor. One common method involves the iodination of a protected nucleoside followed by the introduction of the amino group. The reaction conditions often require the use of specific reagents such as iodine and a suitable base to facilitate the iodination process. The final deprotection step yields the desired compound .

Industrial Production Methods

Industrial production of 5’-Amino-2’,5’-dideoxy-5-iodocytidine may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures to ensure consistency and safety .

Chemical Reactions Analysis

Types of Reactions

5’-Amino-2’,5’-dideoxy-5-iodocytidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Iodine and Base: For iodination reactions.

    Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.

    Reducing Agents: Such as sodium borohydride for reduction reactions.

    Acetylating Agents: Such as acetic anhydride for acetylation reactions.

Major Products Formed

    Substituted Nucleosides: Depending on the substituent introduced.

    Oxidized or Reduced Derivatives: Depending on the reaction conditions.

    N-Acetyl Derivatives: Formed through acetylation.

Mechanism of Action

The mechanism of action of 5’-Amino-2’,5’-dideoxy-5-iodocytidine involves its incorporation into viral DNA, where it acts as a chain terminator, preventing further elongation of the DNA strand. This inhibits viral replication. The compound selectively targets viral DNA polymerases, minimizing toxicity to host cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5’-Amino-2’,5’-dideoxy-5-iodocytidine is unique due to its specific modifications, which confer distinct biological activities and chemical reactivity. Its combination of an amino group and an iodine atom at specific positions makes it a valuable compound for targeted antiviral research and biochemical studies .

Properties

CAS No.

64734-35-6

Molecular Formula

C9H13IN4O3

Molecular Weight

352.13 g/mol

IUPAC Name

4-amino-1-[(2R,4S,5R)-5-(aminomethyl)-4-hydroxyoxolan-2-yl]-5-iodopyrimidin-2-one

InChI

InChI=1S/C9H13IN4O3/c10-4-3-14(9(16)13-8(4)12)7-1-5(15)6(2-11)17-7/h3,5-7,15H,1-2,11H2,(H2,12,13,16)/t5-,6+,7+/m0/s1

InChI Key

PXJDBUCDNZAPJK-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=NC2=O)N)I)CN)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)I)CN)O

Origin of Product

United States

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